molecular formula C20H18N4O4 B2462720 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034231-11-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2462720
CAS No.: 2034231-11-1
M. Wt: 378.388
InChI Key: OHTVTLFMJQYPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a benzodioxole moiety, a functional group present in compounds that have been investigated as inhibitors of enzymes like inducible Nitric Oxide Synthase (iNOS) . The simultaneous presence of pyridine and pyrazine rings in its architecture suggests potential for diverse molecular interactions, making it a candidate for exploring protein-ligand binding and signal transduction pathways. Researchers may evaluate this compound in vitro for its activity against a range of biological targets, particularly those involved in inflammatory and oxidative stress responses. The primary research value of this compound lies in its use as a chemical tool to probe complex biochemical mechanisms and to serve as a scaffold for the design and synthesis of novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13(28-15-4-5-17-18(9-15)27-12-26-17)20(25)24-11-16-19(23-8-7-22-16)14-3-2-6-21-10-14/h2-10,13H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTVTLFMJQYPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034385-31-2 , is a derivative of benzo[d][1,3]dioxole. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₇N₅O₄
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a propanamide group through a pyridinyl-pyrazinyl side chain.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole structure .
  • Coupling reactions to attach the pyridinyl and pyrazinyl groups .
  • Final amide bond formation with propanamide derivatives .

Anticancer Properties

Recent studies have indicated that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance:

  • A study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
Example Compound 1HepG22.387.46
Example Compound 2HCT1161.548.29
Example Compound 3MCF74.524.56

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of EGFR Tyrosine Kinase : This pathway is crucial for cell proliferation and survival in many cancers.
  • Induction of Apoptosis : Evaluated via annexin V-FITC assays, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, hindering their proliferation .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in cancer treatment:

  • Study on Thiourea Derivatives : A research paper reported that thiourea derivatives containing benzo[d][1,3]dioxole exhibited strong cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
  • Molecular Docking Studies : These studies suggest that the binding affinity of the compound to various molecular targets may correlate with its biological activity, providing insights into its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.